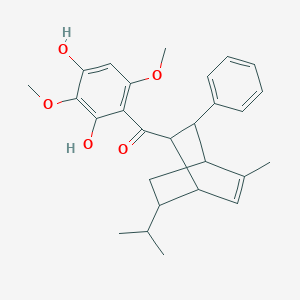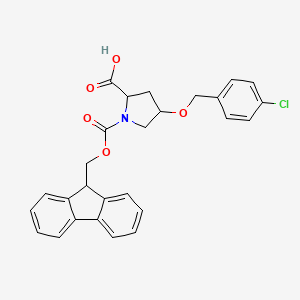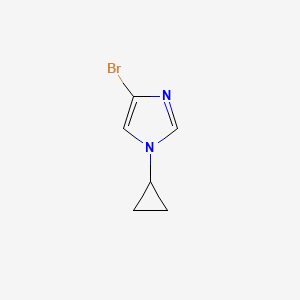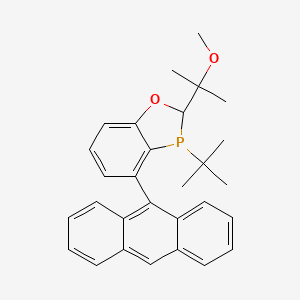
Propazine-d14 (di-iso-propyl-d14)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propazine-d14 (di-iso-propyl-d14) is a stable isotope-labeled compound used primarily in environmental testing and research. It is a derivative of propazine, a herbicide belonging to the triazine class. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the iso-propyl groups, making it useful for various analytical applications .
Méthodes De Préparation
The synthesis of Propazine-d14 (di-iso-propyl-d14) involves the incorporation of deuterium into the iso-propyl groups of propazine. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Direct Synthesis: This involves the use of deuterated reagents in the synthesis of propazine, ensuring that the iso-propyl groups are deuterated from the beginning.
Industrial production methods typically involve large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Propazine-d14 (di-iso-propyl-d14) undergoes various chemical reactions, similar to its non-deuterated counterpart. These include:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propazine-d14 (di-iso-propyl-d14) has several scientific research applications, including:
Environmental Testing: It is used as a reference standard in the analysis of environmental samples to detect and quantify the presence of propazine and its metabolites.
Analytical Chemistry: The compound is used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior and fate of propazine in various matrices.
Biological Studies: It is used to investigate the metabolism and bioaccumulation of propazine in biological systems.
Medical Research: The compound can be used to study the potential endocrine-disrupting effects of propazine and its metabolites.
Mécanisme D'action
The mechanism of action of Propazine-d14 (di-iso-propyl-d14) is similar to that of propazine. It primarily acts as an inhibitor of photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to the disruption of ATP synthesis and ultimately results in the death of the plant. The molecular targets involved include the D1 protein of the photosystem II complex .
Comparaison Avec Des Composés Similaires
Propazine-d14 (di-iso-propyl-d14) can be compared with other deuterated triazine herbicides, such as:
Atrazine-d5: Another deuterated triazine used in similar applications.
Simazine-d10: A deuterated analog of simazine, used for environmental and analytical studies.
The uniqueness of Propazine-d14 (di-iso-propyl-d14) lies in its specific isotopic labeling, which provides distinct advantages in analytical precision and accuracy .
Propriétés
Formule moléculaire |
C9H16ClN5 |
|---|---|
Poids moléculaire |
243.79 g/mol |
Nom IUPAC |
6-chloro-2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,5D,6D |
Clé InChI |
WJNRPILHGGKWCK-ZVEBFXSZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


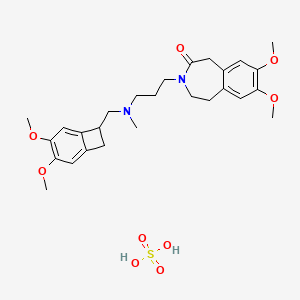




![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)


